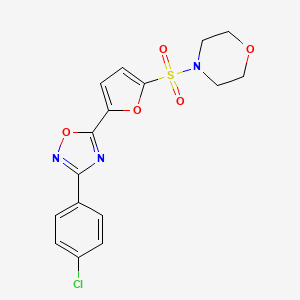

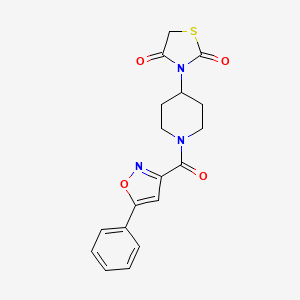

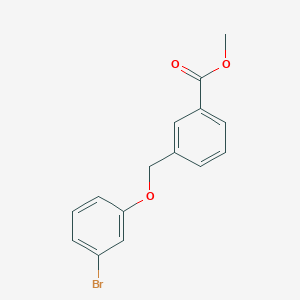

![molecular formula C18H15N3O5S2 B2926167 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896358-88-6](/img/structure/B2926167.png)

(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine , can be analyzed using techniques like 1H NMR, 13C NMR, mass spectral and in silico docking analyses .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the generation of allylic intermediates, radical species as formal nucleophiles, and activated transition metals .Applications De Recherche Scientifique

Antiparasitic Activity

Thiazolides, including nitazoxanide and its derivatives, exhibit broad-spectrum activities against various parasites. They are effective against protozoa such as Neospora caninum, suggesting that the nitro group on the thiazole ring might not be necessary for the drug's action. Modifications in the benzene ring of thiazolides can significantly impact their antiparasitic activity, indicating alternative mechanisms besides the proposed action involving pyruvate ferredoxin oxidoreductase enzyme (Esposito et al., 2005).

Anti-Infective Properties

Thiazolides, a novel class of anti-infective drugs derived from nitazoxanide, are modified by replacing the nitro group with other functional groups and adjusting the positioning of methyl- and methoxy-groups on the salicylate ring. These compounds are effective against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The presence of a nitro group contributes to activities against anaerobic or microaerophilic parasites and bacteria (Hemphill et al., 2012).

Anticancer Activity

Research on the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells reveals that both nitazoxanide and its bromo-thiazolide derivative can induce cell death, indicating different molecular targets in pathogens and colon cancer cells. The interaction with the detoxification enzyme GSTP1 and the requirement for caspase activation and GSTP1 expression for inducing apoptosis point to critical factors in thiazolide-induced cell death (Brockmann et al., 2014).

Selective Adsorption and Sensors

The application of metal-organic frameworks (MOFs) synthesized using derivatives of benzamides, including thiazolide compounds, in selective adsorption of dyes and as potential luminescent probes demonstrates the versatility of these compounds in materials science and chemical sensing (Guo et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds related to benzamides have been utilized in the synthesis of heterocyclic compounds, such as [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives, which are of interest due to their potential pharmaceutical applications. These synthetic pathways involve interactions with electron-withdrawing substituents and highlight the chemical versatility of the benzamide scaffold (Shlenev et al., 2017).

Mécanisme D'action

Orientations Futures

The future directions in the study of similar compounds could involve further investigation into their anticancer effects and potential estrogen receptor modulatory actions . Additionally, their germicidal effects against methicillin-resistant Staphylococcus aureus (MRSA) could be explored further .

Propriétés

IUPAC Name |

4-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h3-9,11H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJYFENESMNTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

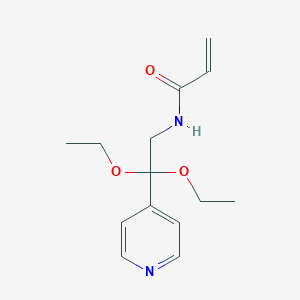

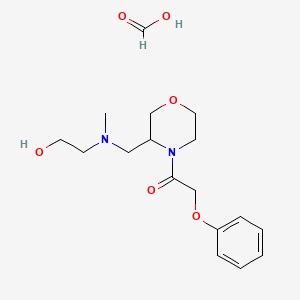

![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)

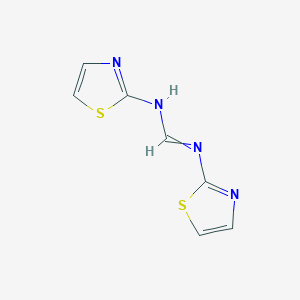

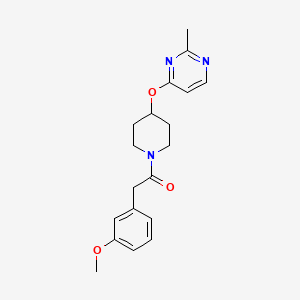

![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)

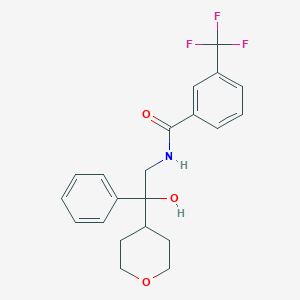

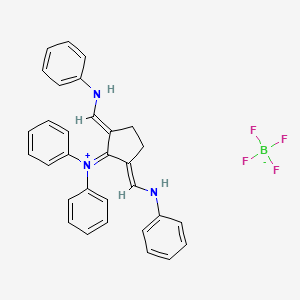

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)